molecular formula C6H8O6 B12408862 L-Ascorbic acid-d2

L-Ascorbic acid-d2

Cat. No.: B12408862
M. Wt: 178.14 g/mol
InChI Key: CIWBSHSKHKDKBQ-PPVDTKEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ascorbic acid-d2, also known as deuterated L-ascorbic acid, is a stable isotope-labeled form of L-ascorbic acid (vitamin C). This compound is used in various scientific research applications due to its unique properties, including its role as an antioxidant and its involvement in numerous biochemical processes. The deuterium labeling allows for more precise tracking and analysis in metabolic studies and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid-d2 typically involves the incorporation of deuterium atoms into the L-ascorbic acid molecule. One common method is the catalytic hydrogenation of L-ascorbic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include a deuterium gas atmosphere, a suitable catalyst (such as palladium on carbon), and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the catalytic hydrogenation reaction. The deuterium gas is supplied in large quantities, and the reaction is carefully monitored to ensure complete deuteration. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

Comparison with Similar Compounds

L-Ascorbic acid-d2 can be compared with other similar compounds, such as:

This compound is unique due to its deuterium labeling, which allows for more accurate tracking and analysis in various research applications. This makes it a valuable tool for scientists studying the biochemical and physiological roles of vitamin C.

Properties

Molecular Formula

C6H8O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R)-2-[(1S)-2,2-dideuterio-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2

InChI Key

CIWBSHSKHKDKBQ-PPVDTKEISA-N

Isomeric SMILES

[2H]C([2H])([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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